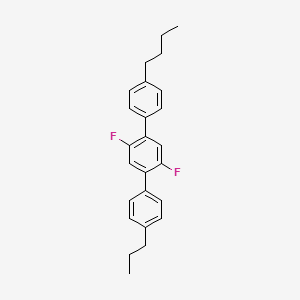

1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene

Description

Historical Context of Fluorinated Liquid Crystals

The development of fluorinated liquid crystals represents a pivotal advancement in materials science that began to gain significant momentum in the latter half of the 20th century. The historical foundation of liquid crystal research traces back to 1888 when Austrian botanical physiologist Friedrich Reinitzer first examined the physico-chemical properties of cholesterol derivatives, discovering the phenomenon of dual melting points and the unique optical properties that would later define liquid crystalline behavior. Reinitzer found that cholesteryl benzoate exhibited two distinct melting points at 145.5 degrees Celsius and 178.5 degrees Celsius, with the intermediate phase displaying unusual optical characteristics. This groundbreaking observation, further investigated by Otto Lehmann who coined the term "liquid crystals" in 1904, established the fundamental understanding of mesomorphic phases that would later prove crucial for fluorinated systems.

The systematic exploration of liquid crystals continued through the early 20th century, with German chemist Daniel Vorländer synthesizing most of the known liquid crystals from the beginning of the century until his retirement in 1935. However, the field experienced renewed vigor after World War II, particularly with the work of George William Gray in England, who began investigating these materials in the late 1940s and developed fundamental understanding of molecular design principles for liquid crystalline states. The first international conference on liquid crystals in 1965, organized by Glenn H. Brown in Kent, Ohio, marked the beginning of worldwide research efforts that would eventually lead to practical applications and the development of fluorinated variants.

The emergence of fluorinated liquid crystal technology gained particular significance in the 1960s and 1970s as researchers recognized the unique advantages that fluorine substitution could provide. In 2005, significant progress was made in achieving high-contrast vertical alignment of lateral difluoro-terphenyl liquid crystals using buffed polyimide substrates. This development demonstrated that by doping positive, nonpolar, or negative dielectric anisotropic compounds to host terphenyl liquid crystals, excellent vertical alignment could be obtained throughout the entire nematic range. The selected dopants not only improved contrast ratios but also enhanced the figure-of-merit of the host terphenyl mixtures, making this alignment method particularly useful for high-contrast liquid crystal televisions.

The historical progression of fluorinated liquid crystal research reveals a consistent pattern of technological advancement driven by the need for improved optical and thermal properties. Studies have shown that compounds similar to 1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene demonstrate significant changes in optical characteristics when subjected to external electric or magnetic fields, making them suitable for display technology applications. The compound maintains stability under various thermal conditions, making it particularly valuable for high-temperature applications where traditional liquid crystal materials might fail.

Structural Significance of Alkyl-Fluoro Substitution Patterns

The structural architecture of this compound exemplifies the sophisticated interplay between alkyl chain positioning and fluorine substitution that defines modern liquid crystal design. The molecular structure features a central benzene ring substituted with two fluorine atoms at the 2,5-positions, with pendant phenyl rings bearing butyl and propyl alkyl chains at the 4-positions. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's mesomorphic properties and potential applications in advanced materials.

Recent research on pinpoint-fluorinated polycyclic aromatic hydrocarbons has revealed that the introduction of fluorine atoms into aromatic molecules increases their solubility in organic solvents while maintaining the planarity of their π-conjugated systems. The crystal structures of fluorinated aromatic compounds demonstrate that the planarity is not compromised due to the low steric demand of fluorine atoms, which is particularly important for maintaining liquid crystalline properties. In the case of fluorinated compounds similar to this compound, the Home Lowest Unoccupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gaps are smaller than those of corresponding fluorine-free compounds by 0.02 to 0.26 electron volts, while both Home Lowest Unoccupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels are lowered by 0.10 to 0.22 and 0.12 to 0.41 electron volts, respectively.

The alkyl-fluoro substitution patterns in terphenyl systems have been systematically studied to understand their impact on mesomorphic properties. Research on fluorinated terphenyl liquid crystals with various alkyl chain lengths has shown that the nematic temperature range increases with alkyl chain length increase. Furthermore, the position of lateral fluoro substituents plays a crucial role, with fluoro substitution on the central benzene ring providing the widest nematic temperature range. These findings directly relate to this compound, where the strategic placement of fluorine atoms and alkyl chains creates an optimal balance for liquid crystalline behavior.

The vicinal difluoro substitution pattern present in the target compound is particularly significant for achieving low lipophilicity while maintaining favorable electronic properties. Simple vector analysis of fluorinated alkyl groups has shown that vicinal difluoro patterns exhibit significantly lower lipophilicities than their geminal difluoro counterparts. For compounds containing difluoro substitution patterns, the vicinal arrangement stands out as most promising for keeping lipophilicity low while preserving the beneficial electronic effects of fluorine substitution. This structural characteristic makes this compound particularly attractive for applications requiring specific solubility and electronic properties.

Role of Terphenyl Systems in Advanced Materials Science

Terphenyl systems have emerged as fundamental building blocks in advanced materials science, particularly in the development of liquid crystalline materials for display technologies and optical applications. The three-ring aromatic core provides exceptional rigidity and π-conjugation that serves as an ideal platform for incorporating various functional substituents, including fluorine atoms and alkyl chains. In the context of this compound, the terphenyl framework enables the compound to exhibit liquid crystalline properties while maintaining thermal stability and optical clarity essential for advanced applications.

Recent investigations into the phase behavior and crystal structures of difluorinated para-terphenyls have provided crucial insights into the molecular organization of these systems. Crystal structure analyses of compounds such as 2',3'-difluoro-4-methyl-para-terphenyl and 4-ethyl-2',3'-difluoro-4''-methyl-para-terphenyl reveal that these molecules adopt noncoplanar twisted arrangements of their three aromatic rings. This conformational flexibility is essential for the liquid crystalline behavior observed in these materials, as it allows for the formation of mesomorphic phases while maintaining sufficient molecular mobility. The crystallographic studies demonstrate that difluorine derivatives of para-terphenyls can enter crystals in statistically disordered orientations, with molecules occupying both upward and downward orientations with full atomic superposition except for terminal groups.

The role of fluorine substituents in terphenyl systems extends beyond simple electronic modification to encompass profound effects on self-assembly behavior and relaxation dynamics. Studies of fluorinated 4-pentyl-4''-propyl-1,1':4',1''-terphenyls with varying numbers of fluorine atoms in the mesogenic core have shown that fluoro-substitution significantly affects whether a liquid crystal undergoes crystallization or glass transition during cooling. Compounds with higher numbers of fluorine atoms tend to crystallize, while derivatives with fewer fluorine atoms vitrify from conformationally disordered crystal phases. This behavior is directly relevant to this compound, as its difluoro substitution pattern positions it within the range where controlled phase behavior can be achieved.

The application potential of terphenyl systems in advanced materials science is exemplified by their use in photoinitiator-catalyst systems and photopolymerization processes. Meta-terphenyl derivatives have been successfully employed as photosensitizers for iodonium and thianthrenium salts in visible light photopolymerization applications. These systems demonstrate efficient photoredox catalysis and can be used for three-dimensional printing processes under visible light conditions. The versatility of terphenyl frameworks allows for structural modifications that tune their photophysical properties, making them valuable components in advanced manufacturing processes.

The integration of terphenyl systems into advanced materials applications continues to evolve as researchers develop new synthetic methodologies and explore novel substitution patterns. The synthesis of fluorinated terphenyl liquid crystals with various end groups and lateral substituents has demonstrated that these materials can be tailored to meet specific application requirements. The ability to incorporate different alkyl chains, fluorine atoms, and other functional groups while maintaining the beneficial properties of the terphenyl core makes these systems invaluable for next-generation materials science applications.

Properties

CAS No. |

921605-31-4 |

|---|---|

Molecular Formula |

C25H26F2 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

1-(4-butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene |

InChI |

InChI=1S/C25H26F2/c1-3-5-7-19-10-14-21(15-11-19)23-17-24(26)22(16-25(23)27)20-12-8-18(6-4-2)9-13-20/h8-17H,3-7H2,1-2H3 |

InChI Key |

KVTDWDINOVZEOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)CCC)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Intermediates

Preparation of 4-(4-propylphenyl)-2,5-difluorobenzene:

-

- 4-bromopropylbenzene

- Difluorobenzene

- Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

-

- Dissolve the brominated compound in a suitable solvent (e.g., toluene).

- Add the difluorobenzene and palladium catalyst.

- Heat the mixture under inert atmosphere (argon or nitrogen) for several hours.

- Monitor the reaction progress via thin-layer chromatography (TLC).

-

Cross-Coupling Reaction

-

-

- The previously synthesized intermediate

- A second aryl halide (e.g., 4-butylbromobenzene)

-

- Combine the intermediate with the aryl halide in a solvent like dimethylformamide (DMF).

- Introduce a base such as potassium carbonate to facilitate the reaction.

- Heat under reflux conditions for an extended period.

- After completion, cool and extract the product.

-

Purification Process

- Use silica gel column chromatography with hexane/ethyl acetate as eluent to purify the final product.

- Collect fractions containing the desired compound and analyze via NMR and mass spectrometry.

After synthesis, characterization is crucial to confirm the structure and purity of the synthesized compound:

| Characterization Technique | Details |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Used to determine hydrogen environments and confirm structure |

| Mass Spectrometry (MS) | Provides molecular weight confirmation |

| Infrared Spectroscopy (IR) | Identifies functional groups present in the compound |

The preparation of 1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene involves a series of well-defined synthetic steps including the formation of key intermediates through palladium-catalyzed reactions followed by purification processes to yield a high-purity product suitable for further applications in material sciences.

Chemical Reactions Analysis

1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or alkyl groups are replaced by other substituents such as nitro, amino, or hydroxyl groups.

Scientific Research Applications

Applications in Liquid Crystal Displays (LCDs)

One of the primary applications of 1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene is in the development of liquid crystal displays (LCDs). Its structural characteristics allow it to function effectively as a liquid crystal monomer, contributing to the optical properties necessary for LCD technology. The presence of fluorine atoms enhances the compound's dielectric anisotropy, making it suitable for high-performance thin-film transistor liquid crystal (TFT-LC) materials .

Material Science

The compound is also explored in material science for its potential use in creating advanced polymers with specific thermal and mechanical properties. Due to its unique structure, it can be utilized in synthesizing materials that exhibit water and oil repellency, which is beneficial in various industrial applications .

Case Study 1: Liquid Crystal Applications

A study investigated the use of various fluorinated compounds in LCDs, highlighting the advantages of using polyfluorinated compounds like this compound. The findings indicated that these compounds provide enhanced stability and performance under varying temperature conditions compared to non-fluorinated counterparts. The study utilized thermal gravimetric analysis (TGA) to assess thermal stability and optical microscopy to evaluate performance in LCD configurations .

Case Study 2: Polymer Synthesis

Research focused on synthesizing fluorinated acrylates that incorporate this compound as a monomer. The results demonstrated that the resulting polymers exhibited superior water and oil repellency compared to traditional non-fluorinated polymers. This was measured using static contact angle tests and scanning electron microscopy (SEM), confirming the effectiveness of fluorination in enhancing surface properties .

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding affinity and specificity. Additionally, the presence of fluorine atoms can enhance its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its properties, key comparisons with similar compounds are outlined below.

Core Structural Analog: 1-(4-Pentylphenyl)-2,5-difluoro-4-(4-butylphenyl)benzene

- Structural Difference : Longer alkyl chains (pentyl and butyl vs. butyl and propyl).

- Impact on Properties: Higher melting point due to increased van der Waals interactions. Reduced solubility in nonpolar solvents.

Fluorination Pattern Analog: 1-(4-Butylphenyl)-3,5-difluoro-4-(4-propylphenyl)benzene

- Structural Difference : Fluorine positions shifted to 3 and 3.

- Impact on Properties :

- Altered dipole alignment, affecting dielectric anisotropy.

- Lower nematic-to-isotropic transition temperature compared to the 2,5-difluoro isomer.

Alkyl Chain Analog: 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-methylphenyl)benzene

- Structural Difference : Shorter alkyl chains (ethyl and methyl).

- Impact on Properties :

- Reduced thermal stability (lower clearing point).

- Enhanced solubility in organic solvents like toluene.

Data Tables

Table 1: Thermal Properties of Selected Compounds

| Compound | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |

|---|---|---|---|

| 1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene | 145 | 285 | 140 |

| 1-(4-Pentylphenyl)-2,5-difluoro-4-(4-butylphenyl)benzene | 158 | 295 | 137 |

| 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-methylphenyl)benzene | 122 | 240 | 118 |

Table 2: Solubility in Common Solvents (mg/mL at 25°C)

| Compound | Toluene | Chloroform | Hexane |

|---|---|---|---|

| This compound | 12.5 | 9.8 | 2.1 |

| 1-(4-Pentylphenyl)-2,5-difluoro-4-(4-butylphenyl)benzene | 8.7 | 6.5 | 1.4 |

| 1-(4-Ethylphenyl)-2,5-difluoro-4-(4-methylphenyl)benzene | 18.3 | 14.2 | 4.6 |

Research Findings

- Synthesis Challenges : The introduction of fluorine at the 2,5-positions requires precise halogenation control to avoid side reactions (e.g., over-fluorination or ring distortion).

- Applications : Demonstrated efficacy in liquid crystal displays (LCDs) due to broad nematic ranges and low rotational viscosity.

- Limitations : Sensitivity to oxidative degradation at high temperatures (>300°C).

Biological Activity

Chemical Structure and Properties

1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene is a member of the difluorobenzene family with notable substitutions that may influence its biological interactions. The presence of butyl and propyl groups on the phenyl rings suggests potential lipophilicity, which can affect membrane permeability and bioavailability.

Molecular Formula

- Molecular Formula : CHF

Anticancer Properties

Recent studies have explored the anticancer properties of various substituted phenyl compounds, including those structurally similar to this compound. For instance, a study on phenyl derivatives indicated that modifications at the para position could enhance their antiproliferative effects against cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer) .

Table 1: Antiproliferative Activity of Phenyl Derivatives

| Compound Name | IC (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF7 |

| CA-4 | 0.5 | M21 |

| PIB-SO | 0.3 | HT-29 |

Note: TBD indicates that specific data was not available in the reviewed sources.

The mechanism by which this compound exerts its biological effects may involve disruption of microtubule dynamics, similar to other phenolic compounds that target β-tubulin. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. For example, derivatives containing thiazole rings have shown promising results against Gram-positive bacteria . While specific data on the antimicrobial activity of this compound is limited, its structural analogs often exhibit significant bioactivity.

Study on Structural Variants

A comparative study investigated various structural variants of phenolic compounds for their anticancer efficacy. The results indicated that compounds with longer alkyl chains (like butyl and propyl) tended to increase lipophilicity, enhancing cellular uptake and subsequent cytotoxicity against cancer cells .

Clinical Relevance

The clinical relevance of such compounds lies in their potential as therapeutic agents. The ability to modify side chains allows for tuning biological activity, which is crucial in drug design. Further research is necessary to fully elucidate the therapeutic window and safety profile of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.